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Compound of Interest

Compound Name: OSU-53

Cat. No.: B609785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
OSU-53, also known as HOSU-53 or JBZ-001, is a potent and orally active small molecule

inhibitor with a dual mechanism of action, making it a valuable tool for cancer research and

drug development. It functions as a high-affinity inhibitor of dihydroorotate dehydrogenase

(DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, and also acts as an

activator of AMP-activated protein kinase (AMPK) while inhibiting the mammalian target of

rapamycin (mTOR) signaling pathway.[1][2] This dual activity allows OSU-53 to disrupt cellular

metabolism and proliferation through multiple pathways, showing significant anti-tumor effects

in various cancer models, including acute myeloid leukemia (AML), small cell lung cancer, and

breast cancer.[2][3][4][5]

These application notes provide detailed protocols for the laboratory use of OSU-53, covering

its preparation, in vitro and in vivo experimental setups, and analysis of its effects on key

signaling pathways.
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Property Value

Compound Name OSU-53 (also known as HOSU-53, JBZ-001)

CAS Number 1290069-19-0

Molecular Formula C₂₅H₂₄F₃N₃O₆S₂

Molecular Weight 583.6 g/mol

Primary Targets

Dihydroorotate Dehydrogenase (DHODH),

AMP-activated protein kinase (AMPK),

mammalian Target of Rapamycin (mTOR)

Solubility Soluble in DMSO

Storage
Store at -20°C as a solid or in solution. Avoid

repeated freeze-thaw cycles.

Quantitative Data
The following tables summarize the key quantitative data for OSU-53 based on preclinical

studies.

Table 1: In Vitro Efficacy of OSU-53
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Parameter Value Cell Line / System Reference

DHODH IC₅₀ 0.7 nM
Human DHODH

enzyme
[5]

DHODH IC₅₀ 2.2 nM MOLM-13 (AML) [5]

AMPK Activation EC₅₀ 0.3 µM
Recombinant AMPK

kinase
[2]

Cell Viability IC₅₀

(SCLC)
Low nanomolar range 18 SCLC cell lines [4]

Cell Viability IC₅₀

(AML)
2.2 nM MOLM-13 [5]

Cell Viability IC₅₀

(Myeloma)
Not specified NCI-H929 [5]

Cell Viability IC₅₀

(Colorectal)
Not specified HCT-15 [5]

Cell Viability IC₅₀

(Lymphoma)
Not specified Z-138 [5]

Cell Viability IC₅₀

(Gastric)
Not specified SNU-16 [5]

Cell Viability IC₅₀

(Melanoma)
Not specified A375 [5]

Table 2: In Vivo Data of OSU-53
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Parameter Value Animal Model Reference

Oral Bioavailability

(Mouse)
85% Mice [5]

Oral Bioavailability

(Rat)
59% Rats [5]

Oral Bioavailability

(Dog)
47% Dogs [5]

Effective Dose (AML

Xenograft)
10 mg/kg daily

MOLM-13 xenograft

mice
[3]

Median Survival (AML

Xenograft)

63 days (vs. 17 days

for vehicle)

MOLM-13 xenograft

mice
[5]

Signaling Pathways and Experimental Workflows
Diagram 1: OSU-53 Mechanism of Action - DHODH Inhibition
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Caption: OSU-53 inhibits DHODH, blocking pyrimidine synthesis and tumor cell proliferation.

Diagram 2: OSU-53 Mechanism of Action - AMPK Activation and mTOR Inhibition

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://acs.digitellinc.com/p/s/discovery-and-development-of-hosu-53-as-a-potential-best-in-class-dhodh-inhibitor-for-treating-cancer-poster-board-424-605278
https://acs.digitellinc.com/p/s/discovery-and-development-of-hosu-53-as-a-potential-best-in-class-dhodh-inhibitor-for-treating-cancer-poster-board-424-605278
https://acs.digitellinc.com/p/s/discovery-and-development-of-hosu-53-as-a-potential-best-in-class-dhodh-inhibitor-for-treating-cancer-poster-board-424-605278
https://synapse.patsnap.com/article/harnessing-the-potential-of-hosu-53-a-promising-dhodh-inhibitor-for-hematological-malignancies
https://acs.digitellinc.com/p/s/discovery-and-development-of-hosu-53-as-a-potential-best-in-class-dhodh-inhibitor-for-treating-cancer-poster-board-424-605278
https://www.benchchem.com/product/b609785?utm_src=pdf-body
https://www.benchchem.com/product/b609785?utm_src=pdf-body-img
https://www.benchchem.com/product/b609785?utm_src=pdf-body
https://www.benchchem.com/product/b609785?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


OSU-53

AMPK

Activates

mTORC1

Inhibits

Autophagy

Induces

Protein Synthesis

Inhibits

Cell Growth

Inhibits

Click to download full resolution via product page

Caption: OSU-53 activates AMPK, which in turn inhibits mTORC1, leading to reduced cell

growth and induced autophagy.

Diagram 3: General Experimental Workflow for In Vitro Evaluation of OSU-53
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Caption: A typical workflow for evaluating the in vitro effects of OSU-53 on cancer cells.

Experimental Protocols
5.1. Preparation of OSU-53 Stock Solution

Reconstitution: Dissolve solid OSU-53 in anhydrous DMSO to prepare a high-concentration

stock solution (e.g., 10 mM).

Aliquoting: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw

cycles.

Storage: Store the aliquots at -20°C. When needed, thaw an aliquot and dilute it to the

desired working concentrations in the appropriate cell culture medium. Note: Ensure the final
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DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-

induced toxicity.

5.2. In Vitro Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol is adapted for a 96-well plate format.

Cell Seeding: Seed cancer cells (e.g., MOLM-13, SCLC cell lines) in a 96-well plate at a

density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24

hours at 37°C in a humidified 5% CO₂ incubator.

Compound Treatment: Prepare serial dilutions of OSU-53 in complete growth medium. A

suggested concentration range is from 0.1 nM to 10 µM to cover the expected IC₅₀ values.

Remove the old medium from the wells and add 100 µL of the medium containing the

different concentrations of OSU-53. Include a vehicle control (medium with the same final

concentration of DMSO).

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

Viability Measurement:

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate

for 4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and

incubate overnight. Read the absorbance at 570 nm.

For CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room

temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker

for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize

the luminescent signal. Read the luminescence using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

dose-response curve and determine the IC₅₀ value using appropriate software (e.g.,

GraphPad Prism).

5.3. Western Blot Analysis for AMPK and mTOR Signaling
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Cell Treatment and Lysis: Seed cells in 6-well plates and treat with OSU-53 at various

concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Wash the cells with

ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase

inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-

polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a

PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at

room temperature. Incubate the membrane with primary antibodies against p-AMPK

(Thr172), total AMPK, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or

GAPDH) overnight at 4°C.

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an

enhanced chemiluminescence (ECL) substrate and an imaging system.

Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).

Normalize the phosphorylated protein levels to the total protein levels.

5.4. In Vivo Antitumor Efficacy Study

This is a general protocol for a xenograft mouse model. All animal experiments must be

conducted in accordance with institutional guidelines and regulations.

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MOLM-

13 cells in PBS/Matrigel) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG

mice).

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable

size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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Drug Administration: Prepare OSU-53 for oral administration (e.g., in a vehicle like 0.5%

methylcellulose). Administer OSU-53 orally at a specified dose (e.g., 10 mg/kg) and schedule

(e.g., once daily). The control group should receive the vehicle only.

Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can

be calculated using the formula: (Length x Width²)/2.

Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the

tumors in the control group reach a specified size. At the end of the study, euthanize the

mice and excise the tumors for further analysis (e.g., histology, western blotting).

Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition

(TGI) if applicable. Perform statistical analysis to compare the treatment group with the

control group.

Synthesis Overview
The synthesis of HOSU-53 can be achieved via a Suzuki reaction.[6] While a detailed, step-by-

step protocol is proprietary, the general approach involves the coupling of an appropriate

boronic acid or ester with a suitable aryl halide precursor. This methodology allows for the

feasible production of therapeutically relevant quantities of the compound.[6]

Disclaimer: OSU-53 is for research use only and is not intended for human or veterinary use.

Researchers should handle the compound with appropriate safety precautions in a laboratory

setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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